4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride
Description
Properties
IUPAC Name |
4-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c1-11-5-7(3-10-11)12-4-6(9)2-8(12)13;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIFATKQCXUEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059684-74-9 | |
| Record name | 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Scaffold Construction: Pyrrolidin-2-one Formation
The pyrrolidin-2-one ring is typically synthesized via cyclization reactions. A common approach involves the intramolecular lactamization of γ-amino acids or their derivatives. For example, 4-nitropyrrolidin-2-one intermediates can be generated by reacting γ-butyrolactam with nitro-substituted electrophiles under basic conditions. Subsequent reduction of the nitro group to an amine is critical for introducing the 4-amino functionality.
Nitro Reduction to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) is the preferred method for converting nitro intermediates to amines. For instance, reducing 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine with H₂ and 10% Pd/C in ethanol yields the corresponding amine with >95% purity.
Salt Formation: Dihydrochloride Preparation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or ethanol) to form the dihydrochloride salt. Crystallization is induced by cooling or antisolvent addition, ensuring high purity.
Optimization of Key Synthetic Steps
Solvent and Base Selection
Comparative studies demonstrate that THF outperforms toluene in SNAr reactions due to its superior solvation of intermediates. Similarly, NaH provides higher reaction rates compared to CaH₂, albeit requiring stringent moisture control.
Temperature and Reaction Time
Elevated temperatures (70–120°C) are necessary to overcome the activation energy of pyrazole substitution. Prolonged heating (>10 hours) minimizes side products but risks decomposition, necessitating thin-layer chromatography (TLC) monitoring.
Purification Techniques
- Column chromatography : Silica gel with gradient elution (e.g., petroleum ether/ethyl acetate) resolves nitro and amine intermediates.
- Recrystallization : Methanol or ethanol yields crystalline products suitable for X-ray diffraction (XRPD) analysis.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : The pyrrolidin-2-one lactam proton resonates at δ 4.1–4.3 ppm, while the pyrazole methyl group appears as a singlet near δ 3.7 ppm.
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the lactam ring.
- Elemental Analysis : Matches theoretical values for C₈H₁₁Cl₂N₅O (e.g., C: 36.66%, H: 4.23%, N: 26.72%).
Crystallographic Validation
Single-crystal X-ray diffraction of related pyrrolidinone derivatives confirms the planar geometry of the lactam ring and the spatial orientation of the pyrazole substituent.
Data Tables
Table 1. Comparative Analysis of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pyrazole Substitution | NaH, THF, 70°C, 8 h | 69 | 95 | |
| Nitro Reduction | H₂, 10% Pd/C, EtOH, 25°C, 2 h | 85 | 98 | |
| Salt Formation | HCl (g), MeOH, 0°C | 90 | 99 |
Table 2. Spectroscopic Data
| Technique | Key Signals | Compound Confirmation |
|---|---|---|
| ¹H NMR | δ 3.7 (s, 3H, CH₃), δ 4.2 (m, 1H) | Pyrazole methyl, lactam |
| IR | 1701 cm⁻¹ (C=O) | Lactam carbonyl |
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) facilitates nucleophilic substitution reactions, particularly in forming amides or undergoing alkylation. Key examples include:
Table 1: Nucleophilic Substitution Examples
-
Mechanism : The amino group acts as a nucleophile, attacking electrophilic centers such as carbonyl carbons in carboxylic acids (e.g., HATU-mediated coupling) or alkyl halides .
-
Applications : Used to synthesize bioactive molecules, including kinase inhibitors and antimicrobial agents .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:
Table 2: Cross-Coupling Reactions
-
Key Insight : The 1-methylpyrazole moiety enhances electron density, facilitating oxidative addition with palladium catalysts .
-
Yield Optimization : Reactions typically require anhydrous conditions and inert atmospheres (N₂) .
Condensation and Cyclization Reactions
The pyrrolidinone ring undergoes condensation with aldehydes or ketones to form fused heterocycles:
Table 3: Condensation Reactions
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Aldehydes (RCHO) | Acidic (HCl) or basic (Et₃N), reflux | Imine or enamine derivatives | Anticancer scaffolds | |
| Isocyanates | DMF, 0°C to rt | Urea-linked compounds | Enzyme inhibitors |
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Structural Impact : Condensation at the 4-amino group preserves the pyrazole ring’s aromaticity while introducing new functional groups.
Acid-Base Reactions
The compound forms salts and coordinates with metals due to its basic amino group:
Table 4: Acid-Base Properties
| Reaction | Conditions | Outcome | pKa (estimated) | Source |
|---|---|---|---|---|
| Protonation | HCl/Et₂O | Dihydrochloride salt formation | ~8.2 (amine) | |
| Metal Coordination | CuCl₂, MeOH, rt | Cu(II) complexes | Not reported |
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride exhibits significant anticancer activity. Studies have shown that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated efficacy against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method has been employed to assess its antimicrobial potency, revealing promising results that suggest it could serve as a lead compound in the development of new antibiotics .
Synthetic Applications
Versatile Synthetic Intermediates
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized in the development of more complex molecules through various coupling reactions, including those involving amines and carboxylic acids. Its versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Reactions and Mechanisms
The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring via cyclization under acidic or basic conditions, followed by the introduction of functional groups through aminomethylation processes. These synthetic routes can be optimized for industrial applications to maximize yield and minimize environmental impact.
Case Study 1: Anticancer Evaluation
A study published in 2022 evaluated the anticancer properties of various pyrazole derivatives, including this compound. The findings indicated significant cytotoxic effects on human cancer cell lines, highlighting its potential as a novel anticancer agent .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial activity, researchers tested the compound against common pathogens. The results demonstrated that it inhibited bacterial growth effectively compared to standard antibiotics, suggesting its potential application in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride is unique due to its combination of a pyrazole ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and other applications.
Biological Activity
4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 216.67 g/mol. It is characterized by its unique structural features, including a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity. This compound has garnered interest in various fields of research, particularly due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and pyrrolidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine, similar to this compound, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the compound's efficacy was assessed against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the range of 0.0039 to 0.025 mg/mL .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study involving various derivatives of pyrrolidine assessed their effects on human lung adenocarcinoma cells (A549). The results indicated that certain structural modifications enhanced the cytotoxicity of these compounds against cancer cells while maintaining lower toxicity towards non-cancerous cells . The incorporation of specific substituents on the pyrazole ring was found to significantly influence the anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as kinases or enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells .
Antimicrobial Activity Summary
| Bacterial Strain | MIC (mg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | High |
| Escherichia coli | 0.0039 - 0.025 | High |
Anticancer Activity Summary
| Compound Modification | A549 Cell Viability (%) | Cytotoxicity in Non-cancerous Cells (%) |
|---|---|---|
| No modification | 78 - 86 | Low |
| Phenyl substitution | 64 - 61 | Moderate |
| Dimethylamino substitution | Significant reduction | Increased |
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers tested various alkaloids including those similar to our compound against multiple bacterial strains. The findings revealed that certain derivatives exhibited complete bactericidal effects within hours, indicating rapid action against pathogens .
Study on Anticancer Properties
Another significant investigation explored the anticancer potential of pyrrolidine derivatives using an A549 lung cancer model. The study highlighted that modifications to the pyrazole structure could enhance anticancer efficacy while reducing side effects on healthy cells, showcasing the potential for developing targeted therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride, and how are intermediates purified?
- Methodological Answer : A common approach involves multi-step heterocyclic synthesis, starting with condensation of pyrazole derivatives with pyrrolidinone precursors. For example, refluxing intermediates in xylene with chloranil (1.4 mmol) for 25–30 hours under inert conditions, followed by alkaline workup (5% NaOH) and recrystallization from methanol to purify the product . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., methanol vs. ethanol) can improve yield.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying pyrrolidinone and pyrazole ring connectivity. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ peak for C₉H₁₄Cl₂N₄O). High-resolution MS or elemental analysis validates purity (>95%). FTIR can identify secondary amine (-NH₂) and carbonyl (C=O) functional groups .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and collect using absorbent materials. Store in a dry, cool environment away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like cyclization. Use reaction path search algorithms (e.g., GRRM) to predict intermediates and byproducts. Combine with machine learning to analyze experimental datasets (e.g., solvent effects, catalyst turnover) and narrow optimal conditions (temperature, pH) .
Q. How should researchers address contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies in pharmacological data (e.g., anti-inflammatory vs. antitumor efficacy) may arise from assay conditions or impurity profiles. Validate purity via HPLC (≥98% by area) using CRDC-certified reference standards . Perform dose-response studies across multiple cell lines (e.g., HEK293 vs. HeLa) and cross-validate with in vivo models (e.g., murine xenografts) .
Q. What strategies are effective for troubleshooting low yields in the final synthetic step?
- Methodological Answer : Low yields often result from incomplete cyclization or side reactions. Optimize reaction time/temperature via kinetic studies (e.g., sampling at intervals). Introduce catalytic additives (e.g., p-toluenesulfonic acid for acid-catalyzed steps) or switch to microwave-assisted synthesis to accelerate kinetics. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) if recrystallization fails .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated HPLC protocol using a C18 column, UV detection (λ = 254 nm), and mobile phase (e.g., 0.1% TFA in acetonitrile/water). Assess linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (spiked samples). Cross-check with LC-MS/MS for trace-level quantification in biological fluids .
Q. What mechanistic approaches are used to study this compound’s interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors (e.g., kinase domains). For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Molecular docking (AutoDock Vina) can predict binding poses, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
